molecular formula C8H5BrF3NO2 B6588172 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1000931-76-9

3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No. B6588172
CAS RN: 1000931-76-9
M. Wt: 284.03 g/mol
InChI Key: UESGIORATZLCQR-UHFFFAOYSA-N
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Description

The compound “3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one” is a pyridinone derivative with a bromoacetyl and a trifluoromethyl group attached. Pyridinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the elements are carbon and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would consist of a six-membered ring (the pyridinone) with a bromoacetyl group attached at the 3-position and a trifluoromethyl group at the 6-position .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, bromoacetyl compounds are known to be versatile building blocks in the preparation of various heterocyclic systems . The bromine atom in the bromoacetyl group is a good leaving group, making it reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, bromoacetyl compounds are reactive due to the presence of the bromine atom .

Scientific Research Applications

Environmental Impact and Applications of Brominated Compounds

Brominated Flame Retardants : Studies on brominated compounds, such as 2,4,6-tribromophenol, have highlighted their environmental presence and toxicological effects. These compounds are used as intermediates in the synthesis of flame retardants and can degrade into various environmental pollutants. The review by Koch and Sures (2018) discusses the concentrations, toxicokinetics, toxicodynamics, and current knowledge gaps regarding these chemicals, emphasizing the need for future research due to their ubiquity and persistence in the environment (Koch & Sures, 2018).

Synthetic Applications and Biological Activity

1,4-Dihydropyridines (DHPs) : The significance of 1,4-dihydropyridines in synthetic organic chemistry and their presence in biological applications is well-documented. These compounds serve as key scaffolds in pharmaceuticals due to their biological relevance. A literature review by Sohal (2021) covers recent methodologies for synthesizing bioactive 1,4-dihydropyridines, highlighting the Hantzsch Condensation reaction as a prevalent method. This review suggests that modifications to the 1,4-DHPs structure can lead to the development of new biologically active compounds (Sohal, 2021).

Role of Trifluoromethyl Groups in Drug Design

Trifluoromethyl Substituents in Antitubercular Agents : The inclusion of trifluoromethyl groups in drug molecules, particularly antitubercular agents, is noted for improving pharmacodynamic and pharmacokinetic properties. Thomas (1969) reviewed the development of trifluoromethyl-containing antitubercular agents, highlighting the group's role in enhancing drug potency and providing insights into future design considerations for incorporating fluorinated groups into antitubercular scaffolds (Thomas, 1969).

Safety and Hazards

As with any chemical compound, handling “3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one” would require appropriate safety measures. Bromoacetyl compounds can be hazardous and may cause irritation or other health effects .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Pyridinone derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

3-(2-bromoacetyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-3-5(14)4-1-2-6(8(10,11)12)13-7(4)15/h1-2H,3H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESGIORATZLCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000931-76-9
Record name 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
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